molecular formula C14H8N2O B5458000 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile

Cat. No. B5458000
M. Wt: 220.23 g/mol
InChI Key: KCSQJPSVVLRPGD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a compound that has a similar structure to curcumin, a natural compound found in the turmeric plant. Studies have shown that EF24 has anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile exerts its effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also inhibits the NF-κB pathway, which is responsible for regulating pro-inflammatory responses. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.

Advantages and Limitations for Lab Experiments

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has a stable structure, which allows for consistent results in experiments. However, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for research on 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to optimize its structure to improve its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanisms of action of 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile and its effects on various signaling pathways.

Synthesis Methods

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile can be synthesized by reacting 2-furancarboxaldehyde with malononitrile to form 2-(2-furyl)acrylonitrile. This compound is then reacted with 3-bromobenzonitrile to form 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile.

Scientific Research Applications

3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and preventing metastasis. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSQJPSVVLRPGD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC2=CC=CO2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C/C2=CC=CO2)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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